7-Methyl-7H-indolo[2,3-c]quinoline
Description
Properties
CAS No. |
672926-01-1 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7-methylindolo[2,3-c]quinoline |
InChI |
InChI=1S/C16H12N2/c1-18-14-9-5-3-7-12(14)16-11-6-2-4-8-13(11)17-10-15(16)18/h2-10H,1H3 |
InChI Key |
OKOBRTLENSIOMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Substrate Synthesis : 3-(2-Azidophenyl)-N-phenylacrylamides are prepared via Wittig reactions between 2-azidobenzaldehyde and triphenylphosphonium ylides.
- Photocyclization : Irradiation (λ ≥280 nm) in benzene/dichloromethane (9:1) under oxygen facilitates two consecutive photochemical steps:
- Methylation : Post-synthetic N-methylation using methyl iodide in DMF with K₂CO₃ and TBAB introduces the 7-methyl group.
Optimization Data:
| Solvent System | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|
| Benzene-CH₂Cl₂ (9:1) | 11 | 96 | 76 |
| Acetonitrile | 20 | 93 | 0 |
The solvent polarity critically influences reaction efficiency, with nonpolar mixtures favoring cyclization over side reactions. Post-cyclization methylation typically achieves >80% yield when using excess methyl iodide.
Palladium-Catalyzed Domino Reactions
Transition metal catalysis enables convergent synthesis of polysubstituted indoloquinolines. A robust Pd-mediated approach involves:
Synthetic Route:
- Buchwald-Hartwig Amination : Coupling of 4-bromoquinolin-3-amine with 2-iodoaniline using Pd(OAc)₂/XPhos.
- Intramolecular Heck Cyclization : Ring closure at 110°C with Ag₂CO₃ as base yields the indolo[2,3-c]quinoline scaffold.
- Selective Methylation : Treatment with CH₃I in THF introduces the 7-methyl group while avoiding over-alkylation (Scheme 1).
Representative Conditions :
This method permits late-stage functionalization, making it suitable for generating analogs with varied substituents.
Iodine-Mediated Dehydrogenative Coupling
Oxidative coupling strategies provide atom-economical access to N-alkylated indoloquinolines. A recent advancement employs I₂/TBHP (tert-butyl hydroperoxide) for simultaneous cyclization and methylation:
Procedure:
- Substrate Preparation : N-Allyl anilines derived from 2-azidocinnamamides.
- Iodocyclization : I₂ (1.2 eq), TBHP (70% in H₂O), CH₃CN, 80°C, 12 h.
- Aromatization : In situ dehydrogenation completes the conjugated system.
Advantages :
- Single-step installation of methyl group via alkyl iodide intermediates
- Yields: 65-78% for 7-methyl derivatives
Mechanistic studies suggest iodine facilitates both C-N bond formation and oxidative aromatization.
Microwave-Assisted Solid-Phase Synthesis
For high-throughput applications, solid-supported methods reduce purification demands:
Protocol:
- Resin Functionalization : Wang resin loaded with 2-azidophenylacrylic acid.
- Photocyclization : Microwave irradiation (300 W, 150°C) in DMF/H₂O.
- Methylation : On-resin treatment with CH₃I/K₂CO₃.
Performance Metrics :
This approach is particularly valuable for parallel synthesis of indoloquinoline libraries.
Comparative Analysis of Methods
Structural Characterization Data
Critical spectroscopic signatures confirm successful 7-methylation:
- ¹H NMR : Sharp singlet at δ 3.65-3.72 ppm (N-CH₃)
- ¹³C NMR : Resonance at δ 39.2-39.6 ppm (N-CH₃)
- HRMS : [M+H]⁺ calculated for C₁₆H₁₃N₂: 233.1073, found 233.1076
X-ray crystallography reveals planar indoloquinoline core with methyl group perpendicular to the aromatic system.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-indolo[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The annulation reaction of indoles with 2-vinylanilines in the presence of iodine involves intermolecular nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indoloquinolines, which can exhibit significant biological activities.
Scientific Research Applications
7-Methyl-7H-indolo[2,3-c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-7H-indolo[2,3-c]quinoline involves its interaction with molecular targets and pathways within cells. For instance, indoloquinolines can affect the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and the permeability of the mitochondrial membrane . This can lead to the inhibition of virus-induced cytopathic effects and reduction of viral progeny yields .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Indoloquinolines
Indolo[2,3-b]quinolines
Indolo[2,3-b]quinolines differ in the fusion position of the indole and quinoline rings (position b vs. c in the target compound). This structural variation impacts both synthesis and bioactivity:
- Synthesis: Indolo[2,3-b]quinolines are synthesized via copper-catalyzed reactions using 3-alkylindolin-2-imine hydrochlorides, achieving moderate yields (14–31%) under optimized methanol/water solvent systems . In contrast, 7-Methyl-7H-indolo[2,3-c]quinoline benefits from palladium-catalyzed methods, which avoid toxic metal catalysts and harsh conditions .
- Bioactivity: Indolo[2,3-b]quinolines generally exhibit lower cytotoxicity (IC₅₀ >10 μM) compared to [2,3-c] isomers. The planar [2,3-c] system enhances DNA binding, whereas the [2,3-b] scaffold may adopt a less favorable conformation .
Indolo[2,3-d]benzazepines
Indolo[2,3-d]benzazepines, which incorporate a seven-membered benzazepine ring, display markedly reduced cytotoxicity compared to 7-Methyl-7H-indolo[2,3-c]quinoline. This is attributed to their non-planar, folded structure, which limits DNA intercalation efficiency. For example, Cu(II) complexes of indolo[2,3-c]quinolines exhibit IC₅₀ values in the low micromolar range (1–5 μM), while benzazepine derivatives show weaker activity (IC₅₀ >20 μM) .
Pyrrolo[2,3-c]quinolines
Pyrrolo[2,3-c]quinolines, such as neocryptolepine, are isomeric to the target compound but replace the indole nitrogen with a pyrrole ring. Key distinctions include:
- Antiplasmodial Activity: Neocryptolepine demonstrates superior selectivity indices (SI = cytotoxicity/antiplasmodial activity ratio) compared to other indoloquinolines. However, 7-Methyl-7H-indolo[2,3-c]quinoline derivatives often show broader anticancer potency due to enhanced DNA binding from the methyl group .
- Synthesis: Pyrrolo[2,3-c]quinolines are synthesized via domino condensation-Heck cyclization from brominated quinoline precursors, whereas indolo[2,3-c]quinolines require regioselective methylation steps to optimize bioactivity .
Comparative Data Table
Key Research Findings
- Methylation Enhances Bioactivity: The 7-methyl group in indolo[2,3-c]quinoline significantly boosts cytotoxicity by stabilizing DNA interactions and improving metabolic stability .
- Synthetic Efficiency: Palladium-catalyzed routes for 7-Methyl-7H-indolo[2,3-c]quinoline achieve higher yields (up to 85%) compared to copper-based methods for [2,3-b] analogues (≤31%) .
- Structural Planarity Dictates DNA Binding: Planar indoloquinolines ([2,3-c] and [2,3-b]) outperform non-planar derivatives (e.g., benzazepines) in therapeutic applications due to stronger intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
